molecular formula C8H15NO B12790565 Lindelofidine CAS No. 18929-90-3

Lindelofidine

Cat. No.: B12790565
CAS No.: 18929-90-3
M. Wt: 141.21 g/mol
InChI Key: LOFDEIYZIAVXHE-JGVFFNPUSA-N
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Description

Lindelofidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities. Pyrrolizidine alkaloids are widely distributed in plants and have been studied for their pharmacological properties as well as their toxicological effects. This compound, in particular, has been isolated from various plant species and has shown potential in several scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lindelofidine can be synthesized through a series of chemical reactions involving the formation of the pyrrolizidine core structure. One common synthetic route involves the cyclization of hydroxylactam, prepared from succinic anhydride, under specific reaction conditions . The biosynthetic intramolecular Mannich reaction is also a key step in the synthesis of this compound, introducing the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, reduction, and purification processes. The scalability of these methods would depend on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: Lindelofidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Comparison with Similar Compounds

Properties

CAS No.

18929-90-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1

InChI Key

LOFDEIYZIAVXHE-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)CO

Canonical SMILES

C1CC2C(CCN2C1)CO

Origin of Product

United States

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